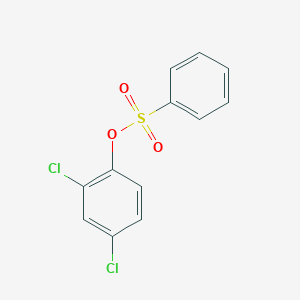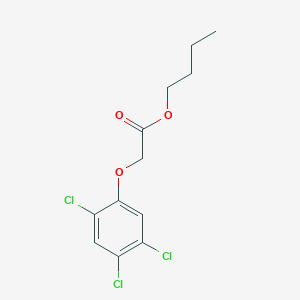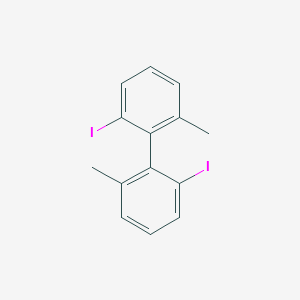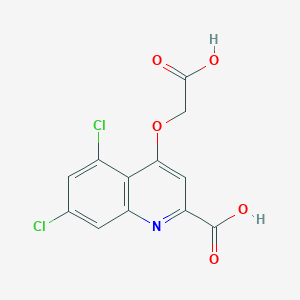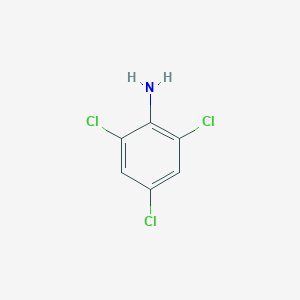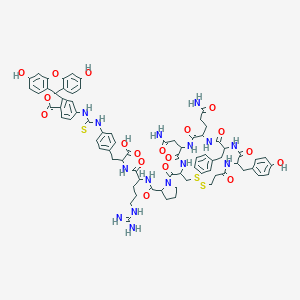
d9Phe(Flu)avt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D9Phe(Flu)avt is a peptide that has been extensively researched for its potential applications in scientific research. It is a derivative of the neuropeptide, substance P, and has been shown to have a high affinity for the neurokinin 1 receptor (NK1R).
Applications De Recherche Scientifique
D9Phe(Flu)avt has been used extensively in scientific research as a tool to study the d9Phe(Flu)avt. It has been shown to be useful in the study of pain, inflammation, and other physiological processes that involve the d9Phe(Flu)avt. In addition, d9Phe(Flu)avt has been used to study the distribution and function of the d9Phe(Flu)avt in various tissues and organs.
Mécanisme D'action
D9Phe(Flu)avt binds to the d9Phe(Flu)avt with high affinity, leading to the activation of intracellular signaling pathways. This activation can result in a variety of physiological responses, depending on the tissue or organ being studied. For example, in the central nervous system, activation of the d9Phe(Flu)avt by d9Phe(Flu)avt can lead to the release of neurotransmitters and the modulation of pain perception.
Biochemical and Physiological Effects
d9Phe(Flu)avt has been shown to have a variety of biochemical and physiological effects, depending on the tissue or organ being studied. In the central nervous system, d9Phe(Flu)avt has been shown to modulate pain perception and to be involved in the regulation of mood and behavior. In the peripheral nervous system, d9Phe(Flu)avt has been shown to be involved in the regulation of inflammation and immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using d9Phe(Flu)avt in lab experiments is its high affinity for the d9Phe(Flu)avt. This allows for the specific activation of the receptor without affecting other receptors or signaling pathways. In addition, the fluorescent label on d9Phe(Flu)avt allows for easy visualization and tracking of the peptide in tissues and cells.
One limitation of using d9Phe(Flu)avt in lab experiments is its potential for off-target effects. While d9Phe(Flu)avt has a high affinity for the d9Phe(Flu)avt, it may also bind to other receptors or proteins in certain tissues or conditions. In addition, the fluorescent label on d9Phe(Flu)avt may interfere with certain assays or experimental protocols.
Orientations Futures
There are many potential future directions for research involving d9Phe(Flu)avt. One area of interest is the development of new therapies for pain and inflammation based on the modulation of the d9Phe(Flu)avt. In addition, there is potential for the use of d9Phe(Flu)avt in the study of other physiological processes, such as the regulation of mood and behavior. Further research is needed to fully understand the potential applications of d9Phe(Flu)avt in scientific research.
Méthodes De Synthèse
D9Phe(Flu)avt is a synthetic peptide that is typically synthesized using solid-phase peptide synthesis (SPPS). SPPS involves the sequential addition of amino acids to a resin-bound peptide chain, which is then cleaved from the resin and purified. The synthesis of d9Phe(Flu)avt involves the incorporation of a D-amino acid and a fluorescent label into the peptide sequence.
Propriétés
Numéro CAS |
126660-40-0 |
|---|---|
Nom du produit |
d9Phe(Flu)avt |
Formule moléculaire |
C74H81N15O18S3 |
Poids moléculaire |
1564.7 g/mol |
Nom IUPAC |
2-[[2-[[1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-[4-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)carbamothioylamino]phenyl]propanoic acid |
InChI |
InChI=1S/C74H81N15O18S3/c75-60(93)25-24-51-64(97)86-54(36-61(76)94)67(100)88-56(37-110-109-29-26-62(95)82-52(31-40-12-17-43(90)18-13-40)65(98)85-53(66(99)83-51)30-38-6-2-1-3-7-38)69(102)89-28-5-9-57(89)68(101)84-50(8-4-27-79-72(77)78)63(96)87-55(70(103)104)32-39-10-14-41(15-11-39)80-73(108)81-42-16-21-46-49(33-42)74(107-71(46)105)47-22-19-44(91)34-58(47)106-59-35-45(92)20-23-48(59)74/h1-3,6-7,10-23,33-35,50-57,90-92H,4-5,8-9,24-32,36-37H2,(H2,75,93)(H2,76,94)(H,82,95)(H,83,99)(H,84,101)(H,85,98)(H,86,97)(H,87,96)(H,88,100)(H,103,104)(H4,77,78,79)(H2,80,81,108) |
Clé InChI |
KDWOWJXJMHKBLM-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)NC(=S)NC6=CC7=C(C=C6)C(=O)OC78C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)NC(=S)NC6=CC7=C(C=C6)C(=O)OC78C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)C(=O)O |
Séquence |
CYFQNCPRX |
Synonymes |
1-desamino-8-Arg-9-(flu)Phe-vasotocin d9Phe(flu)AVT MHFP-AVT MPA(1),(4-NH2flu)Phe(9)AVT vasotocin, 1-(beta-mercaptopropionic acid)-8-Arg-9-(4-aminofluoresceinyl-Phe)- vasotocin, 1-deamino-arginyl(8)-(fluorescein)phenylalanine(9)- vasotocin, 1-desamino-Arg(8)-fluorescein-Phe(9)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



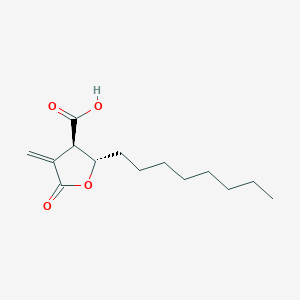
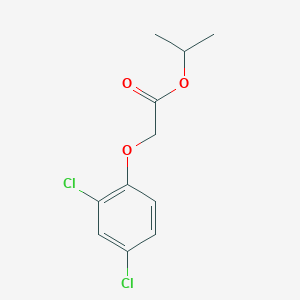
![3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B165541.png)

